Tigecycline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tigecycline is a broad-spectrum antibiotic belonging to the glycylcycline class. It was approved by the US Food and Drug Administration (FDA) for treating complicated skin and soft tissue infections (cSSTIs), complicated intra-abdominal infections (cIAIs), and community-acquired pneumonia (CAP) National Institutes of Health, [Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC - NCBI: ]. Its unique property lies in its effectiveness against a wide range of bacteria, including those resistant to other antibiotics Dove Medical Press, [Tigecycline Utilization in Antibacterial Resistance | IDR - Dove Medical Press].

Mechanism of Action

Tigecycline's primary mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. This disrupts the process of translating genetic information into proteins, essential for bacterial growth and survival National Institutes of Health, [Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC - NCBI: ].

Research on Tigecycline for Multidrug-Resistant Bacteria

The rise of multidrug-resistant (MDR) bacteria poses a significant challenge in treating infectious diseases. Tigecycline's broad-spectrum activity, particularly against Gram-negative bacteria resistant to other antibiotics, has led researchers to explore its potential use for MDR infections National Institutes of Health, [Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC - NCBI: ]. Studies have shown its effectiveness against MDR pathogens like carbapenem-resistant Enterobacteriaceae, a group of highly resistant bacteria Dove Medical Press, [Tigecycline Utilization in Antibacterial Resistance | IDR - Dove Medical Press]. However, further research is needed to determine the optimal role of tigecycline in treating MDR infections, considering potential side effects and emergence of resistance.

Tigecycline is a broad-spectrum antibiotic belonging to the glycylcycline class, developed as a derivative of minocycline. It was approved by the United States Food and Drug Administration for clinical use and is marketed under the brand name Tygacil. The compound's unique structure includes a N,N-dimethylglycylamido group at the 9-position, which enhances its binding affinity to bacterial ribosomes, making it effective against various pathogens, including multidrug-resistant strains. Tigecycline exhibits bacteriostatic activity by inhibiting protein synthesis in bacteria through binding to the 30S ribosomal subunit, preventing the incorporation of amino acids into peptide chains .

As mentioned previously, tigecycline acts by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the binding of aminoacyl-tRNA to the A site and preventing the formation of peptide bonds. This ultimately leads to the death of the bacteria.

Tigecycline can cause a variety of side effects, including nausea, vomiting, diarrhea, and abdominal pain. It can also cause nausea, vomiting, and diarrhea. More serious side effects include liver damage and permanent tooth discoloration in children under 8. Tigecycline should only be used as a last resort due to these potential risks and an observed increase in mortality rates compared to other antibiotics in some studies [].

Tigecycline's chemical formula is , and it has a molecular weight of approximately 585.65 g/mol. The compound undergoes minimal metabolism in the liver, primarily forming trace metabolites such as glucuronides and N-acetyl derivatives. The primary route of elimination is through fecal excretion, with a terminal half-life ranging from 27 to 43 hours .

Tigecycline demonstrates activity against a wide range of gram-positive and gram-negative bacteria, including strains resistant to other antibiotics. It is particularly effective against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The drug's ability to evade common resistance mechanisms—such as efflux pumps and ribosomal protection—contributes to its efficacy. Studies have shown that tigecycline maintains its activity even in the presence of resistance genes, making it a valuable option in treating complicated infections .

The synthesis of tigecycline involves several key steps:

- Modification of Minocycline: The starting material is minocycline, which undergoes chemical modifications at the 9-position to introduce the N,N-dimethylglycylamido moiety.

- Formation of Glycylcycline Structure: This modification enhances the compound's affinity for ribosomal targets and reduces susceptibility to efflux mechanisms.

- Purification: The final product is purified through crystallization or chromatography methods to ensure high purity and efficacy .

Tigecycline is primarily used in clinical settings for treating complicated skin and soft tissue infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired pneumonia (CABP). Its broad spectrum of activity makes it suitable for empirical therapy in hospitalized patients with suspected multidrug-resistant infections . Additionally, tigecycline has been investigated for use in treating infections caused by resistant organisms, including those associated with healthcare settings.

Tigecycline has a low potential for drug interactions as it does not significantly inhibit or induce cytochrome P450 enzymes involved in drug metabolism. In studies involving warfarin, tigecycline was shown to alter the clearance of warfarin isomers slightly but did not necessitate dosage adjustments. Patients on anticoagulants should have their international normalized ratio monitored more frequently when receiving tigecycline .

Tigecycline is structurally related to several other antibiotics within the tetracycline family. Here are some similar compounds:

| Compound | Class | Unique Features |

|---|---|---|

| Minocycline | Tetracycline | First-generation tetracycline; effective against acne |

| Doxycycline | Tetracycline | Longer half-life; used for respiratory infections |

| Eravacycline | Fluorocyclic | Enhanced activity against resistant Enterobacteriaceae |

| Omadacycline | Aminomethylcycline | Active against both gram-positive and gram-negative bacteria |

Uniqueness of Tigecycline:

- Tigecycline's unique N,N-dimethylglycylamido group allows it to overcome major tetracycline resistance mechanisms.

- It has a broader spectrum of activity compared to traditional tetracyclines.

- Tigecycline does not show cross-resistance with other antibiotics, making it a critical option for treating resistant infections .

Molecular Formula and Structural Composition

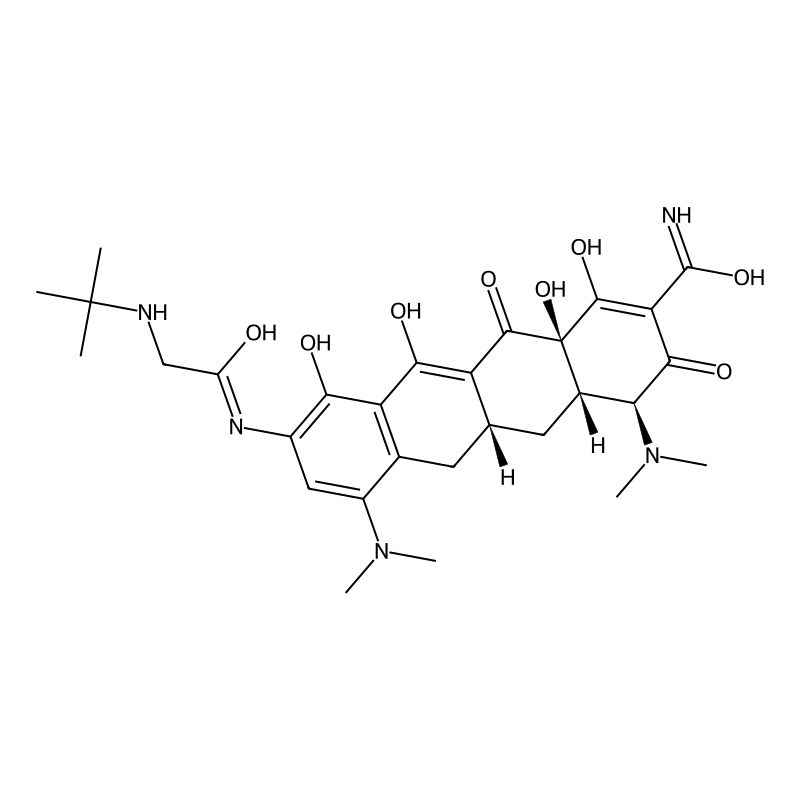

Tigecycline exhibits the molecular formula C29H39N5O8 with a molecular weight of 585.65 grams per mole [1] [4]. The compound represents a tetracycline derivative characterized by a four-ring naphthacene-carboxamide core structure comprising rings A, B, C, and D [34]. The structural backbone maintains the classic tetracycline framework while incorporating specific modifications that distinguish it from earlier tetracycline antibiotics [2].

The molecular composition consists of 29 carbon atoms, 39 hydrogen atoms, 5 nitrogen atoms, and 8 oxygen atoms, forming a complex glycylcycline antibiotic structure [1] [4]. The compound belongs to the tetracycline class but features distinctive substituents that enhance its antimicrobial properties and resistance profile [30]. The structural foundation is based on the tetracene ring system, which provides the characteristic framework for tetracycline-class compounds [30].

IUPAC Nomenclature and Identification Systems

The International Union of Pure and Applied Chemistry nomenclature for tigecycline is (4S,4aS,5aR,12aS)-9-[2-(tert-butylamino)acetamido]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide [4] [5]. Alternative IUPAC nomenclature includes (4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide [5].

The compound is registered under Chemical Abstracts Service number 220620-09-7 [5] [30]. Additional identification systems include ChEBI identifier CHEBI:149836, ChEMBL identifier CHEMBL376140, and DrugBank identifier DB00560 [1] [5]. The European Community number is listed as 685-736-6, while the UNII identifier is 70JE2N95KR [1]. These systematic identifiers ensure precise identification across chemical databases and regulatory systems worldwide [1] [5].

Stereochemistry and Conformational Analysis

Critical Stereogenic Centers Configuration

Tigecycline possesses multiple stereogenic centers that define its three-dimensional structure and biological activity [6] [11]. The absolute configuration is specified as (4S,4aS,5aR,12aS), indicating the spatial arrangement of substituents around each chiral center [4] [5]. These stereochemical designations are critical for maintaining the compound's structural integrity and pharmacological properties [6].

The stereogenic centers at positions 4, 4a, 5a, and 12a establish the specific configuration necessary for ribosomal binding and antimicrobial activity [6] [11]. The S configuration at position 4 and the R configuration at position 5a contribute to the overall conformational stability of the molecule [4] [5]. The stereochemical arrangement influences the compound's ability to interact with bacterial ribosomes while maintaining selectivity over mammalian systems [6] [11].

9-t-butyl-glycylamido Side Chain Conformation

The 9-t-butyl-glycylamido side chain represents the most distinctive structural feature of tigecycline, differentiating it from earlier tetracycline derivatives [6] [11]. This side chain exhibits conformational flexibility, adopting either extended or bent conformations depending on the ribosomal environment [6]. Structural analysis reveals that the side chain can exist in two distinct conformational states when bound to bacterial ribosomes [6].

In the extended conformation, the peptide bond within the glycylamido moiety maintains its planar nature, enabling extensive polar interactions with ribosomal RNA nucleotides [6]. The tert-butyl group provides steric bulk that enhances binding affinity and contributes to resistance against tetracycline-specific efflux mechanisms [10] [11]. The glycyl nitrogen atom forms critical stacking interactions with nucleobase C1054 of the 16S ribosomal RNA, stabilizing the drug-ribosome complex [11]. This conformational variability allows tigecycline to accommodate different ribosomal states while maintaining high-affinity binding [6].

Physical and Chemical Characteristics

Solubility Parameters in Various Solvents

Tigecycline demonstrates varying solubility characteristics across different solvent systems [13]. In organic solvents, the compound exhibits solubility of approximately 1 milligram per milliliter in ethanol, while achieving enhanced solubility of approximately 30 milligrams per milliliter in both dimethyl sulfoxide and dimethyl formamide [13]. These solubility parameters indicate the compound's preference for polar aprotic solvents over protic alcoholic systems [13].

Aqueous solubility presents more complex characteristics, with tigecycline achieving approximately 10 milligrams per milliliter solubility in phosphate-buffered saline at physiological pH 7.2 [13]. The compound can be dissolved directly in aqueous buffers, though organic solvent-free aqueous solutions require careful preparation to maintain stability [13]. Water content measurements by Karl Fischer analysis indicate up to 1% water content in crystalline forms, suggesting minimal hydration in the solid state [24].

Stability Profile and Degradation Kinetics

Tigecycline exhibits concentration-dependent degradation kinetics following first-order reaction mechanisms [15] [17]. When reconstituted in standard saline solution, the compound demonstrates rapid degradation with only 20% remaining intact after 24 hours and less than 2% after 48 hours at room temperature [15] [17]. The degradation rate constant in saline is 0.335 per day, indicating significant instability under standard conditions [15].

Enhanced stability formulations incorporating ascorbic acid and pyruvate demonstrate substantially improved stability profiles [15] [17]. These stabilizing agents reduce the degradation rate constant to 0.132 per day, representing a 2.5-fold improvement in stability [15]. The degradation kinetics follow a positive linear relationship with tigecycline concentration, confirming first-order degradation characteristics [15]. Light exposure significantly accelerates degradation, necessitating protection from photodegradation during storage and handling [17]. Elevated temperatures, particularly above 50°C, result in substantial decomposition, with basic conditions promoting nearly complete breakdown [18].

Polymorphism and Crystalline Structures

Form I Crystalline Properties and Characterization

Form I tigecycline represents a distinct crystalline polymorph characterized by specific X-ray powder diffraction patterns [19] [20]. The crystalline form exhibits characteristic diffraction peaks at approximately 4.2, 9.1, 11.4, 14.0, and 15.7 degrees two-theta with a tolerance of ±0.2 degrees [19] [20]. Additional characteristic peaks appear at 8.3, 16.6, 18.1, 21.0, and 21.7 degrees two-theta, providing comprehensive fingerprint identification [19] [20].

Form I can exist as a solvate, particularly as methyl ethyl ketone or ethyl acetate solvates [19] [23]. Thermal gravimetric analysis indicates weight losses of approximately 11.7% for the methyl ethyl ketone solvate form, attributed to solvent removal during heating [19]. The crystalline form demonstrates preferential formation under specific crystallization conditions involving solvent exchange processes [20]. Purity assessments indicate that Form I preparations can achieve greater than 95% crystalline purity with less than 5% of alternative polymorphic forms [19] [23].

Form II Crystalline Properties and X-ray Diffraction Patterns

Form II tigecycline exhibits a distinct polymorphic structure with characteristic powder X-ray diffraction peaks at 9.5, 9.8, 18.1, 20.2, and 21.6 degrees two-theta with ±0.2 degree tolerance [20] [24]. This crystalline form demonstrates unique diffraction patterns that clearly differentiate it from Form I, with the nearest Form I peak to the characteristic 9.2 degree two-theta peak being approximately 4 degrees separated [22].

The Form II polymorph typically contains elevated water content ranging from 1.2% to 3.0% by weight, preferably 1.3% to 2.0%, as determined by Karl Fischer analysis [20]. This hydration level distinguishes Form II from other polymorphic forms and influences its stability characteristics [20]. The crystalline structure can be prepared through controlled crystallization processes involving specific solvent systems and cooling procedures [20]. Weight loss measurements by thermal gravimetric analysis in the range of 25°C to 180°C indicate losses up to 1.1%, primarily attributed to moisture removal [24].

Solid-State 13C NMR Spectral Analysis

Solid-state carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural characterization of tigecycline polymorphs [20] [21]. Form II tigecycline exhibits characteristic carbon-13 chemical shifts at 197.9, 149.1, 143.9, 115.2, and 106.0 parts per million with ±0.2 parts per million tolerance [20]. These chemical shift values reflect the electronic environment of carbon atoms within the crystalline lattice structure [20].

The solid-state carbon-13 NMR spectrum demonstrates chemical shift differences between signals in the 90 to 210 parts per million range, with differences of 98.1, 49.3, 44.1, 15.4, and 6.2 parts per million relative to the lowest chemical shift signal at approximately 99.8 parts per million [20]. These spectral characteristics provide definitive identification of crystalline forms and enable quantitative analysis of polymorphic mixtures [20]. The carbon-13 NMR data correlate with structural variations between different crystalline forms, reflecting changes in molecular packing and intermolecular interactions within the crystal lattice [21].

Demeclocycline-Based Synthesis

The demeclocycline-based synthetic route represents one of the most efficient pathways for tigecycline production, achieving yields of approximately 92% [5] [6]. This method initiates with demeclocycline (6-norchlortetracycline) as the starting material and proceeds through a carefully orchestrated sequence of transformations [7].

The synthesis commences with catalytic hydrogenation of demeclocycline to remove the chlorine substituent, followed by nitration at the C-9 position using potassium nitrate and concentrated sulfuric acid under controlled conditions [6]. This nitration step introduces the nitro group that serves as a precursor to the amino functionality required for subsequent acylation reactions. The reaction proceeds at temperatures between 0-10°C to control the exothermic nature of the nitration process [8].

Following nitration, selective reduction of the 9-nitro derivative is achieved using hydrogen gas over palladium on carbon catalyst in 2-methoxyethanol containing 2N sulfuric acid [9]. This hydrogenation step converts the nitro group to the corresponding amine, yielding 9-aminominocycline as a key intermediate. The reduction conditions are carefully controlled to maintain catalyst activity and ensure complete conversion while avoiding over-reduction of other functional groups.

The final step involves acylation of the 9-amino group with the appropriate glycyl derivative. The process utilizes 9-chloroacetamido minocycline, which is treated with sodium iodide and tert-butylamine in N,N-dimethylacetamide at 50°C for 2 hours [5]. This nucleophilic substitution reaction introduces the characteristic tert-butylglycylamido side chain that defines tigecycline's unique properties. The reaction mixture is subsequently processed through pH-controlled extractions and crystallization procedures to isolate the final product.

Nitration and Reduction Sequence Chemistry

The nitration and reduction sequence represents a critical transformation in tigecycline synthesis, involving electrophilic aromatic substitution followed by selective reduction chemistry [9] [10]. The nitration of the tetracycline core occurs specifically at the C-9 position, which is activated toward electrophilic attack due to the electron-donating effects of adjacent hydroxyl and dimethylamino substituents.

The nitration mechanism involves the formation of the nitronium ion (NO2+) from the reaction of potassium nitrate with concentrated sulfuric acid [11]. This highly electrophilic species attacks the aromatic ring at the most electron-rich position, resulting in the formation of the 9-nitro derivative with high regioselectivity. The reaction parameters are critical, with temperature control being essential to prevent decomposition and ensure optimal yields.

The subsequent reduction step employs catalytic hydrogenation using palladium on carbon as the catalyst system [9] [10]. This transformation converts the nitro group to the corresponding amine through a series of intermediate species, including nitroso and hydroxylamine derivatives. The reaction conditions typically involve hydrogen pressures of 1-3 atmospheres and temperatures between 40-60°C to achieve complete conversion while maintaining selectivity.

Alternative reduction methods have been explored, including the use of iron powder in acetic acid and zinc dust in hydrochloric acid [12]. However, catalytic hydrogenation remains the preferred method due to its superior selectivity, mild reaction conditions, and ease of workup. The choice of solvent system is crucial, with 2-methoxyethanol providing optimal solubility for both the substrate and product while maintaining catalyst stability.

Process Development and Scale-up Considerations

The transition from laboratory-scale synthesis to commercial production requires careful consideration of multiple factors including reaction kinetics, heat transfer, mass transfer, and safety considerations [13] [14]. Process development for tigecycline synthesis has focused on optimizing reaction conditions to maximize yield while minimizing impurity formation and ensuring reproducible quality.

Temperature control represents a critical parameter throughout the synthesis, particularly during the exothermic nitration step. Industrial reactors are equipped with efficient cooling systems to maintain temperatures within the optimal range of 0-10°C during nitration [8]. Heat removal rates must be carefully balanced with reaction kinetics to prevent thermal runaway while ensuring complete conversion.

The hydrogenation step requires specialized equipment capable of handling hydrogen gas safely at elevated pressures. Reactor design considerations include proper mixing to ensure adequate gas-liquid contact, temperature control to maintain optimal reaction rates, and catalyst retention systems to prevent product contamination [13]. Catalyst loading and reusability studies have demonstrated that palladium on carbon can be recycled multiple times with minimal loss of activity when proper regeneration procedures are employed.

Solvent selection and recovery systems represent significant economic and environmental considerations in process development. The use of N,N-dimethylacetamide in the final acylation step requires specialized distillation equipment due to the solvent's high boiling point and potential for thermal decomposition [5]. Closed-loop solvent recovery systems have been implemented to minimize waste and reduce operating costs.

Quality control measures throughout the process include real-time monitoring of reaction progress using high-performance liquid chromatography, ensuring that critical quality attributes such as potency, purity, and stereochemical integrity are maintained [13] [15]. In-process controls have been established for each synthetic step, with predefined acceptance criteria for key parameters including temperature, pH, reaction time, and impurity levels.

Batch size optimization studies have demonstrated successful scale-up from kilogram to multi-kilogram quantities, with typical commercial batch sizes ranging from 8-10 kg [13]. Scale-up considerations include reactor geometry effects on mixing efficiency, heat transfer coefficients, and mass transfer rates, all of which can impact product quality and yield.

Purification Techniques and Crystal Engineering

Purification of tigecycline presents unique challenges due to the compound's complex structure, multiple functional groups, and potential for degradation under certain conditions [16] [17]. Multiple purification strategies have been developed to achieve the high purity standards required for pharmaceutical applications.

Crystallization represents the primary purification method, with methylene chloride and n-heptane serving as the preferred solvent system [5] [13]. The crystallization process involves dissolving crude tigecycline in methylene chloride followed by controlled addition of n-heptane as an anti-solvent. This approach allows for the formation of well-defined crystals while removing soluble impurities. Temperature control during crystallization is critical, with optimal conditions involving initial dissolution at ambient temperature followed by cooling to 2-5°C to promote crystal formation.

Crystal engineering studies have identified multiple polymorphic forms of tigecycline, each exhibiting distinct physical and chemical properties [16] [17]. The most stable crystalline form is characterized by specific powder X-ray diffraction patterns and thermal behavior. Control of crystallization conditions, including temperature, solvent composition, and cooling rate, allows for selective formation of the desired polymorph.

pH-controlled aqueous extraction provides an effective method for removing ionic impurities and unreacted starting materials [5]. The process involves adjusting the pH to 8.0 ± 0.1 using dilute hydrochloric acid or sodium hydroxide, which optimizes the partitioning of tigecycline between organic and aqueous phases. Multiple extraction cycles with fresh aqueous phases ensure efficient removal of water-soluble impurities while maintaining high recovery of the desired product.

Column chromatography has been employed for analytical purification and impurity profiling [18]. Silica gel stationary phases with gradient elution systems provide excellent separation of tigecycline from structurally related impurities. However, this technique is primarily used for analytical purposes due to economic considerations at commercial scale.

Spray drying technology has been investigated as an alternative to traditional crystallization methods [19]. This approach involves dissolving tigecycline in aqueous buffer systems followed by atomization and rapid drying to produce fine powders. Spray drying parameters including inlet temperature (155-175°C), outlet temperature (70-80°C), and feed rate (2.5-10 mL/min) significantly impact particle size distribution and crystallinity of the final product.

Lyophilization (freeze-drying) represents the preferred method for preparing the final pharmaceutical dosage form [13] [14]. This process involves freezing aqueous solutions of tigecycline followed by sublimation under reduced pressure. Lyophilization preserves the compound's stability while producing a powder suitable for reconstitution prior to administration. Excipients such as lactose and mannitol are often included to improve cake structure and facilitate reconstitution.

Green Chemistry Approaches to Tigecycline Synthesis

The implementation of green chemistry principles in tigecycline synthesis has gained increasing attention as pharmaceutical manufacturers seek to reduce environmental impact while maintaining product quality and economic viability [20] [21] [22]. Several approaches have been explored to make the synthesis more environmentally sustainable.

Solvent substitution represents a primary focus area for green chemistry implementation. Traditional synthesis routes rely heavily on chlorinated solvents such as methylene chloride and potentially harmful dipolar aprotic solvents like N,N-dimethylacetamide [21]. Alternative solvent systems under investigation include 2-methyltetrahydrofuran as a replacement for tetrahydrofuran, and various bio-based solvents derived from renewable feedstocks [21] [22].

Deep eutectic solvents have shown promise as environmentally benign alternatives for certain synthetic steps [23] [22]. These solvents, formed by combining hydrogen bond donors and acceptors, offer advantages including low volatility, biodegradability, and tunable properties. Preliminary studies have demonstrated their potential for use in extraction and purification processes, though further optimization is required for synthetic applications.

Biocatalytic approaches represent an emerging area of research for antibiotic synthesis [24] [25] [26]. While direct enzymatic synthesis of tigecycline remains challenging due to the compound's complex structure, biocatalytic methods have been successfully applied to related tetracycline modifications. Enzymatic glycosylation reactions and selective oxidations offer potential pathways for introducing functional groups with high selectivity and under mild conditions.

Water-based reaction systems have been explored as alternatives to organic solvents for certain synthetic steps [27] [28]. Aqueous systems offer advantages including reduced environmental impact, simplified purification procedures, and elimination of flammable solvents. However, the limited solubility of tigecycline intermediates in water presents challenges that require creative formulation approaches.

Catalyst recycling and reuse strategies have been implemented to reduce waste generation and improve process economics [13]. The palladium catalyst used in the hydrogenation step can be regenerated and reused multiple times through proper treatment protocols. Catalyst recovery systems include filtration, washing, and thermal regeneration procedures that restore catalytic activity while minimizing precious metal losses.

Energy efficiency improvements have been achieved through process intensification techniques including microreactor technology and continuous flow synthesis [21]. These approaches offer advantages including improved heat and mass transfer, reduced reaction times, and better temperature control. Continuous flow systems also enable precise control of reaction stoichiometry and residence time, potentially improving yields and reducing waste generation.

Atom economy considerations have led to investigations of alternative synthetic routes that minimize the generation of by-products [21] [22]. Direct amidation reactions using coupling reagents with improved atom efficiency and the development of protection-free synthetic strategies represent ongoing areas of research.

Green analytical methods have been implemented to reduce the environmental impact of quality control procedures [22]. These include the use of less toxic mobile phases in chromatographic analyses, miniaturization of analytical procedures to reduce solvent consumption, and the development of rapid screening methods that minimize sample preparation requirements.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Drug Warnings

Increased risk of all-cause mortality has been reported in a pooled analysis of over 7400 patients from 13 phase 3 and 4, active-controlled clinical trials evaluating tigecycline for the treatment of serious infections. Data indicate a 4% mortality rate in tigecycline-treated patients versus 3% in patients treated with comparator anti-infectives. The adjusted risk difference in all-cause mortality between patients receiving tigecycline and those receiving comparators was 0.6%.

Acute pancreatitis, including fatalities, has been reported in patients receiving tigecycline. Some cases have been reported in patients with no known risk factors for pancreatitis. Improvement usually occurs after the drug is discontinued. A diagnosis of pancreatitis should be considered in any patient receiving tigecycline who develops symptoms, signs, or laboratory abnormalities suggestive of acute pancreatitis. In suspected cases of pancreatitis, consideration should be given to discontinuing tigecycline.

May cause fetal harm; teratogenicity and embryolethality demonstrated in animals. Pregnancy should be avoided during therapy. If the patient becomes pregnant while receiving tigecycline, apprise of potential fetal hazard.

For more Drug Warnings (Complete) data for Tigecycline (14 total), please visit the HSDB record page.

Biological Half Life

... The terminal elimination half-life is approximately 40 hr. ...

Use Classification

Antibacterials for systemic use -> Human pharmacotherapeutic group

Human Drugs -> EU pediatric investigation plans

Human drugs -> Tigecycline Accord -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Clinical Laboratory Methods

/The purpose of this study is/ to develop and validate a sensitive and novel bioanalytical method for measuring tigecycline concentrations in human skin using LC-MS/MS. The method utilizes addition of a stabilizing agent to the human skin or surrogate (human liver or rat skin), homogenization of human skin in a strong acidic-methanol extraction solvent, centrifugation of the skin suspension, filtration of the skin suspension supernatant, separation by LC, and detection of tigecycline by MS/MS. Linearity was 50-20,000 ng/g, using a sample size of 100 mg. The intra-and inter-day accuracy and precision of the assay met acceptance criteria. This method has been successfully applied to 17 incurred human skin samples from volunteers with surgical infections who received intravenous doses of tigecycline (100 mg initial loading dose and 50 mg every 12 hr for at least 2 days). Tigecycline concentrations in these samples ranged from 185 to 2853 ng/g.

An isocratic HPLC method with detection at 248 nm was developed and fully validated for the determination of tigecycline in rabbit plasma. Minocycline was used as an internal standard. A Hypersil BDS RP-C18 column (250 x 4.6 mm, 5 microm particle size) was used with the mobile phase phosphate buffer (pH 7.10, 0.070 M)-acetonitrile (76 + 24, v/v) at a flow rate of 1.0 mL/min. The elution time of tigecycline and minocycline was approximately 8.1 and 9.9 min, respectively. Calibration curves of tigecycline were linear in the concentration range of 0.021-3.15 microg/mL in plasma. The LOD and LOQ in plasma were estimated as 7 and 21 ng/mL, respectively. The intraday and interday precision values of the method were in the range of 5.0-7.1 and 5.6-9.1%, while the corresponding accuracy values were in the ranges of 92.8-111.1 and 97.6-102.3%, respectively. At the LOQ, the intraday precision was 18.7%, while intraday and interday accuracy values were 97.3 and 98.0%, respectively. Robustness of the proposed method was studied using a Plackett-Burman experimental design. A pharmacokinetic profile is presented for confirmation of the applicability of the method to pharmacokinetic studies.

Storage Conditions

Interactions

Concurrent use of antibacterial drugs with oral contraceptives may render oral contraceptives less effective.

Intravenous bolus administration of tigecycline at dosages of 10 mg/kg or greater produced prolongation of thiopental-induced sleeping time and death following thiopental pre-treatment in mice. This issue could be explained by the fact that tigecycline is known to release histamine at high doses. Increased histamine levels are known to decrease blood pressure, which at the same time is also reduced following the administration of an anesthetic dose of thiopental. Consistent with this hypothesis, pre-treatment with antihistamines was related to mortality prevention. Thus, tigecycline and thiopental together may have an additive or synergistic effect, which could be responsible for the additional hypotension and deaths observed after IV administration of thiopental and high doses of tigecycline.

Stability Shelf Life

Dates

2: Di Bella S, Nisii C, Petrosillo N. Is tigecycline a suitable option for Clostridium difficile infection? Evidence from the literature. Int J Antimicrob Agents. 2015 Jul;46(1):8-12. doi: 10.1016/j.ijantimicag.2015.03.012. Epub 2015 May 1. Review. PubMed PMID: 25982915.

3: De Rosa FG, Corcione S, Di Perri G, Scaglione F. Re-defining tigecycline therapy. New Microbiol. 2015 Apr;38(2):121-36. Epub 2015 Apr 21. Review. PubMed PMID: 25915055.

4: Barberán J, Salso S, Alhambra A. [Tigecycline: 10 years of history and still in full force]. Rev Esp Quimioter. 2015 Apr;28(2):61-78. Review. Spanish. PubMed PMID: 25904513.

5: Brust K, Evans A, Plemmons R. Tigecycline in treatment of multidrug-resistant Gram-negative bacillus urinary tract infections: a systematic review. J Antimicrob Chemother. 2014 Oct;69(10):2606-10. doi: 10.1093/jac/dku189. Epub 2014 May 30. Review. PubMed PMID: 24879669.

6: Falagas ME, Vardakas KZ, Tsiveriotis KP, Triarides NA, Tansarli GS. Effectiveness and safety of high-dose tigecycline-containing regimens for the treatment of severe bacterial infections. Int J Antimicrob Agents. 2014 Jul;44(1):1-7. doi: 10.1016/j.ijantimicag.2014.01.006. Epub 2014 Feb 6. Review. PubMed PMID: 24602499.

7: Moya Cordero P, Ruiz-Aragón J, Molina Linde JM, Márquez-Peláez S, Motiva Sánchez V. [Evaluation of the efficacy and safety of tigecycline for treatment of respiratory tract infections: systematic review of literature]. Rev Chilena Infectol. 2013 Dec;30(6):591-7. doi: 10.4067/S0716-10182013000600002. Review. Spanish. PubMed PMID: 24522299.

8: Cilli A. [The yield of tigecycline in the treatment of community-acquired pneumonia]. Tuberk Toraks. 2013;61(2):155-61. Review. Turkish. PubMed PMID: 23875595.

9: Stein GE, Babinchak T. Tigecycline: an update. Diagn Microbiol Infect Dis. 2013 Apr;75(4):331-6. doi: 10.1016/j.diagmicrobio.2012.12.004. Epub 2013 Jan 26. Review. PubMed PMID: 23357291.

10: Okon E, Engell C, van Manen R, Brown J. Tigecycline-related pancreatitis: a review of spontaneous adverse event reports. Pharmacotherapy. 2013 Jan;33(1):63-8. doi: 10.1002/phar.1159. Review. PubMed PMID: 23307547.

11: Sun Y, Cai Y, Liu X, Bai N, Liang B, Wang R. The emergence of clinical resistance to tigecycline. Int J Antimicrob Agents. 2013 Feb;41(2):110-6. doi: 10.1016/j.ijantimicag.2012.09.005. Epub 2012 Nov 3. Review. PubMed PMID: 23127485.

12: Marot JC, Jonckheere S, Munyentwali H, Belkhir L, Vandercam B, Yombi JC. Tigecycline-induced acute pancreatitis: about two cases and review of the literature. Acta Clin Belg. 2012 May-Jun;67(3):229-32. Review. PubMed PMID: 22897076.

13: El-Herte RI, Baban TA, Kanj SS. Recurrent refractory Clostridium difficile colitis treated successfully with rifaximin and tigecycline: a case report and review of the literature. Scand J Infect Dis. 2012 Mar;44(3):228-30. doi: 10.3109/00365548.2011.616224. Epub 2011 Nov 13. Review. PubMed PMID: 22077098.

14: Giamarellou H, Poulakou G. Pharmacokinetic and pharmacodynamic evaluation of tigecycline. Expert Opin Drug Metab Toxicol. 2011 Nov;7(11):1459-70. doi: 10.1517/17425255.2011.623126. Epub 2011 Sep 30. Review. PubMed PMID: 21958044.

15: Tasina E, Haidich AB, Kokkali S, Arvanitidou M. Efficacy and safety of tigecycline for the treatment of infectious diseases: a meta-analysis. Lancet Infect Dis. 2011 Nov;11(11):834-44. doi: 10.1016/S1473-3099(11)70177-3. Epub 2011 Jul 23. Review. PubMed PMID: 21784708.

16: Larson KC, Belliveau PP, Spooner LM. Tigecycline for the treatment of severe Clostridium difficile infection. Ann Pharmacother. 2011 Jul;45(7-8):1005-10. doi: 10.1345/aph.1Q080. Epub 2011 Jul 5. Review. PubMed PMID: 21730279.

17: Yahav D, Lador A, Paul M, Leibovici L. Efficacy and safety of tigecycline: a systematic review and meta-analysis. J Antimicrob Chemother. 2011 Sep;66(9):1963-71. doi: 10.1093/jac/dkr242. Epub 2011 Jun 18. Review. PubMed PMID: 21685488.

18: Curcio D. Skin and soft tissue infections due to methicillin-resistant Staphylococcus aureus: role of tigecycline. Clin Infect Dis. 2011 Jun 15;52(12):1468-9. doi: 10.1093/cid/cir192. Epub 2011 Apr 14. Review. PubMed PMID: 21498390.

19: Cai Y, Wang R, Liang B, Bai N, Liu Y. Systematic review and meta-analysis of the effectiveness and safety of tigecycline for treatment of infectious disease. Antimicrob Agents Chemother. 2011 Mar;55(3):1162-72. doi: 10.1128/AAC.01402-10. Epub 2010 Dec 20. Review. PubMed PMID: 21173186; PubMed Central PMCID: PMC3067123.

20: Eckmann C, Dryden M. Treatment of complicated skin and soft-tissue infections caused by resistant bacteria: value of linezolid, tigecycline, daptomycin and vancomycin. Eur J Med Res. 2010 Nov 30;15(12):554-63. Review. PubMed PMID: 21163730; PubMed Central PMCID: PMC3352104.